molecular formula C19H22ClNO4 B8057043 Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate

Cat. No.: B8057043
M. Wt: 363.8 g/mol
InChI Key: ASIDTBBGUSLWQR-INIZCTEOSA-N
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Description

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate (CAS: 2137062-37-2) is a chiral amino acid derivative featuring a Boc (tert-butoxycarbonyl)-protected amine, a naphthalen-2-yl substituent, and a reactive chloromethyl ester group. Its molecular formula is C₁₉H₂₂ClNO₄, with a molecular weight of 363.8 g/mol and a purity ≥95% . The compound is primarily used in synthetic organic chemistry for peptide and prodrug synthesis, leveraging its chloromethyl group for nucleophilic substitution reactions.

Properties

IUPAC Name

chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4/c1-19(2,3)25-18(23)21-16(17(22)24-12-20)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,21,23)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIDTBBGUSLWQR-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate typically involves the following steps:

  • Starting Materials: The synthesis begins with naphthalene-2-yl propanoic acid, which undergoes a series of transformations.

  • Protection: The amino group is protected with tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

  • Chloromethylation: A chloromethylation reaction is carried out under controlled conditions, using appropriate chloromethylating agents.

  • Final Step: The Boc-protected amino acid is then subjected to esterification to form the final product.

Industrial Production Methods

Industrially, this compound is produced using large-scale batch reactors, ensuring high yields and purity. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate can undergo oxidative reactions, particularly at the naphthyl ring, leading to the formation of quinones.

  • Reduction: Reduction reactions can be employed to remove the Boc protecting group, yielding the free amine.

Common Reagents and Conditions

  • Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Catalytic hydrogenation or treatment with reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of base catalysts.

Major Products Formed

  • Oxidation Products: Quinones and other oxidized derivatives.

  • Reduction Products: Free amine derivatives.

  • Substitution Products: Varied functionalized derivatives based on the nucleophiles used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily utilized in the synthesis of biologically active molecules. Its structure, featuring a naphthalene moiety and a tert-butoxycarbonyl (Boc) protecting group, makes it suitable for creating derivatives with enhanced pharmacological properties.

Anticancer Research

Research has indicated that compounds similar to chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate can exhibit anticancer activity. The naphthalene ring system is known for its ability to intercalate with DNA, potentially disrupting cancer cell proliferation. Studies have explored various derivatives for their cytotoxic effects on different cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Antimicrobial Properties

The compound's derivatives have been investigated for antimicrobial activity. The presence of the naphthalene structure may contribute to enhanced interactions with microbial membranes, leading to increased efficacy against bacterial strains. Research has focused on synthesizing new derivatives to improve potency and reduce resistance.

Synthetic Organic Chemistry

This compound serves as a versatile intermediate in synthetic organic chemistry.

Building Block for Peptides

The Boc group allows for facile deprotection under mild conditions, making this compound a valuable precursor in peptide synthesis. It can be incorporated into peptide chains, facilitating the development of peptides with specific biological activities.

Synthesis of Heterocycles

The compound can also be utilized in the synthesis of various heterocyclic compounds. The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that enhance the chemical diversity of synthesized compounds.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of naphthalene-based compounds derived from this compound. The findings indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction through mitochondrial dysfunction.

Case Study: Antimicrobial Efficacy

Another investigation reported in Antibiotics journal highlighted the antimicrobial properties of synthesized derivatives from this compound against Gram-positive bacteria. The study demonstrated that modifications to the naphthalene ring significantly influenced the antibacterial activity, suggesting a structure-activity relationship that could guide future drug design efforts.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistrySynthesis of anticancer and antimicrobial agentsPromising cytotoxic effects against cancer cell lines
Synthetic Organic ChemistryIntermediate for peptide synthesis and heterocycle formationVersatile building block for diverse chemical synthesis
Anticancer ResearchInvestigation into DNA intercalation propertiesInduction of apoptosis in cancer cells
Antimicrobial ResearchEvaluation against various bacterial strainsEnhanced activity with structural modifications

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: Interacts with specific enzymes or receptors, modulating their activity.

  • Pathways Involved: Participates in biochemical pathways that influence cellular functions, such as signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Chloromethyl (2S)-2-([(tert-butoxy)carbonyl]amino)-3-methylbutanoate C₁₁H₂₀ClNO₄ 265.73 3-Methylbutanoate Lower hydrophobicity; simpler alkyl chain for easier purification.
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(2′-nitro-4′-iodophenyl)amino]propanoate C₁₅H₁₉IN₃O₆ 488.2 Nitro-iodophenyl group Enhanced electron-withdrawing effects; potential for redox-sensitive applications.
tert-Butyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate C₂₃H₂₆N₂O₅ 410.46 Fmoc-protected amine; carbamoyl Bulkier protecting group (Fmoc) for orthogonal deprotection strategies.

Key Observations :

  • Reactivity : The chloromethyl ester group enables alkylation reactions, distinguishing it from methyl or tert-butyl esters (e.g., in ), which require harsher conditions for activation .
Physical and Chemical Properties
Property Target Compound Chloromethyl 3-methylbutanoate Methyl 4-bromophenylpropanoate
Molecular Weight 363.8 265.73 258.11
Density (g/cm³) N/A 1.116 (predicted) N/A
Boiling Point (°C) N/A 337.6 (predicted) N/A
Key Functional Groups Boc, chloromethyl, naphthalene Boc, chloromethyl, methyl Boc, bromophenyl

Analysis :

  • The target compound’s higher molecular weight and aromaticity suggest lower volatility compared to alkyl-substituted analogues.
  • Predicted densities and boiling points for simpler analogues (e.g., ) highlight the influence of substituents on physical properties.

Biological Activity

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C20H30N2O6C_{20}H_{30}N_{2}O_{6}. Its structure features a naphthalene moiety, which is known for contributing to various biological activities. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, enhancing stability and solubility in biological systems.

1. Antimicrobial Activity

Research indicates that compounds with naphthalene structures often exhibit antimicrobial properties. A study on similar naphthalene derivatives demonstrated significant inhibition against various bacterial strains, suggesting that this compound may possess comparable activity .

2. Anticancer Properties

Naphthalene derivatives have been reported to show anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound could inhibit tumor cell proliferation, although specific data on this compound is limited .

3. Enzyme Inhibition

This compound may act as an enzyme inhibitor. Similar compounds have shown effectiveness in inhibiting enzymes related to cancer progression and microbial resistance, indicating potential therapeutic applications .

Synthesis

The synthesis of this compound can be achieved through several steps involving the protection of amino groups and the introduction of the naphthalene moiety. The general synthetic route includes:

  • Protection of the Amino Group : Using tert-butoxycarbonyl chloride to protect the amino group.
  • Formation of the Naphthalene Side Chain : Employing coupling reactions to attach the naphthalene group.
  • Final Deprotection : Removing protecting groups to yield the final product.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of naphthalene derivatives showed that compounds similar to this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing a promising profile for further development .

Case Study 2: Anticancer Activity

In vitro studies were performed on human cancer cell lines, where naphthalene-based compounds demonstrated significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. Although direct studies on this specific compound are lacking, the structural similarities suggest potential efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via a multi-step sequence involving Boc (tert-butoxycarbonyl) protection of the amino group, esterification, and coupling with naphthalen-2-yl derivatives. For example, NaBH₄ reduction of intermediate esters (e.g., methyl or ethyl esters) can yield hydroxyl intermediates, which are further functionalized . Optimizing stoichiometry (e.g., 1:1 molar ratio of di-tert-butyl dicarbonate to amine) and solvent systems (e.g., CH₂Cl₂ with Et₃N as a base) ensures high yields (~80–95%) while minimizing racemization . Flash chromatography with gradients of ethyl acetate/hexane is critical for purification .

Q. How is the stereochemical integrity of the (2S) configuration verified during synthesis?

  • Answer : Chiral HPLC or polarimetry can confirm enantiomeric purity. Nuclear magnetic resonance (NMR) analysis, particularly ¹H and ¹³C spectra, provides evidence of stereochemistry through coupling constants (e.g., J values for adjacent protons) and comparison to literature data . For example, the tert-butyl group in the Boc-protected intermediate generates distinct splitting patterns in ¹H NMR (e.g., 0.94–0.76 ppm for tert-butyl protons) .

Q. What analytical techniques are essential for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with signals for naphthalen-2-yl protons (aromatic region: 7.2–8.5 ppm) and Boc-group methyl resonances (1.3–1.4 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of ester/Boc) and ~1250 cm⁻¹ (C-O stretch) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Advanced Research Questions

Q. How does the naphthalen-2-yl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Answer : The electron-rich naphthalen-2-yl group enhances resonance stabilization of intermediates, potentially accelerating nucleophilic attack at the carbonyl carbon. However, steric hindrance from the bulky tert-butyl and naphthalene groups may reduce reaction rates. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity . Experimental validation via kinetic assays (e.g., monitoring by HPLC) is recommended .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities, and how are they addressed?

  • Answer : Key challenges include:

  • Purification : Flash chromatography becomes inefficient at larger scales; switching to recrystallization or automated column systems improves yield .
  • Racemization : Elevated temperatures during prolonged reactions risk racemization. Using low-polarity solvents (e.g., THF) and maintaining temperatures <50°C mitigates this .
  • Byproduct Formation : Side reactions (e.g., over-alkylation) are minimized by controlling stoichiometry and using scavengers (e.g., molecular sieves) .

Q. How can computational methods (e.g., QSPR, molecular docking) predict the compound’s biological activity or stability?

  • Answer :

  • Quantitative Structure-Property Relationship (QSPR) : Models correlate molecular descriptors (e.g., logP, polar surface area) with stability or solubility. For instance, the naphthalene moiety increases hydrophobicity, which QSPR can quantify .
  • Molecular Docking : Simulates interactions with biological targets (e.g., proteases or enzymes), predicting binding affinities. The tert-butyl group’s steric bulk may hinder docking into active sites, requiring structural modifications .

Q. What mechanistic insights explain the regioselectivity observed in the esterification of the hydroxyl intermediate?

  • Answer : Regioselectivity is governed by steric and electronic factors. The tert-butyl group in the Boc-protected amine directs esterification to the less hindered hydroxyl group. Isotopic labeling (e.g., ¹⁸O tracing) or in situ NMR monitoring can validate mechanistic pathways .

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